molecular formula C16H17NO3 B5573227 N-(4-ethoxyphenyl)-2-phenoxyacetamide

N-(4-ethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B5573227
M. Wt: 271.31 g/mol
InChI Key: CQBKLBZNUXIHRN-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group at the 2-position of the acetamide backbone and a 4-ethoxyphenyl substituent on the nitrogen atom. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-19-15-10-8-13(9-11-15)17-16(18)12-20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKLBZNUXIHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: One of the common methods to synthesize N-(4-ethoxyphenyl)-2-phenoxyacetamide involves the Williamson ether synthesis. This method typically involves the reaction of ethyl iodide with paracetamol in the presence of anhydrous potassium carbonate in 2-butanone.

    Staudinger Reaction: Another method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Ceric Ammonium Nitrate: Used for oxidative cleavage reactions.

    Ethyl Iodide and Potassium Carbonate: Used in the Williamson ether synthesis.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

similar compounds, such as phenacetin, exert their effects by acting on the sensory tracts of the spinal cord and the brain to reduce pain and fever . It is likely that N-(4-ethoxyphenyl)-2-phenoxyacetamide may have similar mechanisms of action, involving interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-(4-Ethoxyphenyl)-2-phenoxyacetamide Ethoxyphenyl (N), phenoxy (C2) 283.32* Potential anti-inflammatory/cytotoxic agent (inferred from analogues)
N-(4-Ethoxyphenyl)acetamide Ethoxyphenyl (N) 179.22 Simpler structure; GC/MS data available (CAS 62-44-2)
N-(4-Ethoxyphenyl)-2-hydroxypropanamide Ethoxyphenyl (N), hydroxypropanamide (C2) Not specified Enhanced solubility due to hydroxyl group
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Ethoxy, formyl (phenoxy), fluorophenyl (N) 317.32 Formyl group may enhance reactivity; fluorophenyl improves metabolic stability
N-(4-Ethylphenyl)-2-phenoxyacetamide Ethylphenyl (N), phenoxy (C2) 255.31 Reduced electron-withdrawing effect vs. ethoxy substituent

*Molecular weight calculated based on formula C₁₆H₁₇NO₃ (inferred from analogues).

Key Observations:
  • Bioactivity: Analogues such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide demonstrate cytotoxic and anti-inflammatory activities, suggesting the phenoxy group is critical for pharmacological effects .
  • Synthetic Accessibility : Compounds with nitro or bromo substituents (e.g., N-(2-Methoxy-4-nitrophenyl)acetamide ) require specialized reagents (e.g., acetic anhydride, sulfonamide derivatives) for synthesis, as seen in .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:
  • N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2) has a lower molecular weight (179.22 g/mol) and lacks the phenoxy group, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .
  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) includes an acetyl group, which may increase lipophilicity and bioavailability .

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